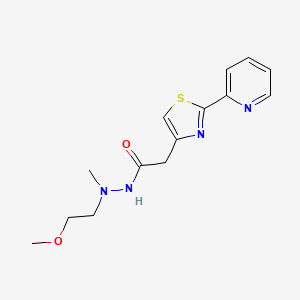![molecular formula C10H10F3N5 B6967331 N-[(3-methyltriazol-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B6967331.png)
N-[(3-methyltriazol-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-methyltriazol-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methyltriazol-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized conditions to ensure high yield and purity. The use of environmentally benign reagents and catalysts is often emphasized to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-[(3-methyltriazol-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols. Substitution reactions can produce a variety of derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
N-[(3-methyltriazol-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-[(3-methyltriazol-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The triazole moiety can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
N-[(3-methyltriazol-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine can be compared with other similar compounds, such as:
Trifluoromethylpyridines: These compounds share the trifluoromethyl group and pyridine ring but lack the triazole moiety.
Triazole-containing compounds: These compounds contain the triazole moiety but may have different substituents on the pyridine ring.
The uniqueness of this compound lies in the combination of the trifluoromethyl group and triazole moiety, which imparts distinct chemical and biological properties .
Propiedades
IUPAC Name |
N-[(3-methyltriazol-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N5/c1-18-8(6-16-17-18)5-15-9-3-2-7(4-14-9)10(11,12)13/h2-4,6H,5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPRGXCALLQNSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)CNC2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 5-[[1-(3,3-dimethylbutanoyl)pyrrolidine-2-carbonyl]amino]pyridine-2-carboxylate](/img/structure/B6967253.png)
![1-(1-methylimidazol-2-yl)-N-[(1-methyl-3-phenylpyrazol-4-yl)methyl]ethanamine](/img/structure/B6967259.png)
![[3-(5-bromopyridin-3-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-[(2S)-oxolan-2-yl]methanone](/img/structure/B6967260.png)
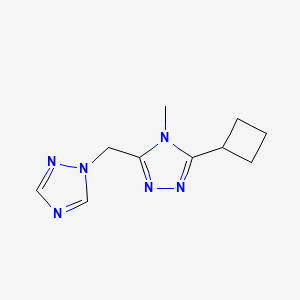
![N-[(2S)-1,4-dihydroxybutan-2-yl]-1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide](/img/structure/B6967282.png)
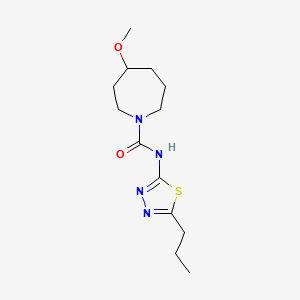
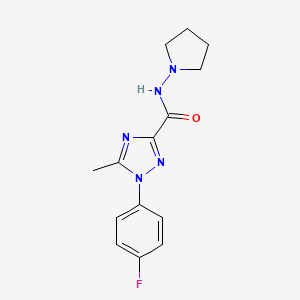
![2-[4-(3-Imidazol-1-ylpropyl)piperidin-1-yl]acetamide](/img/structure/B6967299.png)
![3-[[4-(3-Imidazol-1-ylpropyl)piperidin-1-yl]methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6967304.png)
![5-[[4-(3-Imidazol-1-ylpropyl)piperidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B6967311.png)
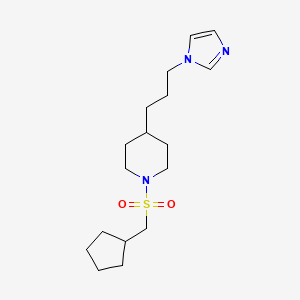
![2-hydroxy-N-methyl-3-[[6-(4-methyl-3-oxopiperazin-1-yl)pyrimidin-4-yl]amino]propanamide](/img/structure/B6967340.png)
![4-methoxy-N-[3-[(3-methoxyphenyl)methoxy]-2-methylphenyl]azepane-1-carboxamide](/img/structure/B6967346.png)
